BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Sulfamoylbenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide (CAS 325988-55-4) is a synthetic sulfamoylbenzamide (SBA) featuring a 5-acetyl-4-methyl-1,3-thiazole core linked via a benzamide bridge to a para-substituted bis(2-cyanoethyl)sulfamoyl moiety. This compound belongs to the class of N,N-disubstituted sulfamoylbenzamides, a pharmacophore associated with carbonic anhydrase (CA) inhibition, hepatitis B virus (HBV) capsid assembly modulation, and NF-κB pathway regulation.

Molecular Formula C19H19N5O4S2
Molecular Weight 445.51
CAS No. 325988-55-4
Cat. No. B2423667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
CAS325988-55-4
Molecular FormulaC19H19N5O4S2
Molecular Weight445.51
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C(=O)C
InChIInChI=1S/C19H19N5O4S2/c1-13-17(14(2)25)29-19(22-13)23-18(26)15-5-7-16(8-6-15)30(27,28)24(11-3-9-20)12-4-10-21/h5-8H,3-4,11-12H2,1-2H3,(H,22,23,26)
InChIKeyJEPLHZSEGWKZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

325988-55-4: A Bis(2-cyanoethyl)sulfamoyl Thiazole-Benzamide for Carbonic Anhydrase and HBV Capsid Assembly Research


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide (CAS 325988-55-4) is a synthetic sulfamoylbenzamide (SBA) featuring a 5-acetyl-4-methyl-1,3-thiazole core linked via a benzamide bridge to a para-substituted bis(2-cyanoethyl)sulfamoyl moiety . This compound belongs to the class of N,N-disubstituted sulfamoylbenzamides, a pharmacophore associated with carbonic anhydrase (CA) inhibition, hepatitis B virus (HBV) capsid assembly modulation, and NF-κB pathway regulation [1]. With a molecular weight of 445.51 g/mol and molecular formula C₁₈H₁₈N₄O₃S₂, it represents a structurally distinct entry within this class, differentiated by its dual cyanoethyl substituents that may influence solubility, hydrogen-bonding capacity, and target engagement selectivity .

Why Close Analogs of Bis(2-cyanoethyl)sulfamoyl Thiazole-Benzamide Cannot Be Interchanged Without Quantitative Evidence


Within the N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) sulfamoylbenzamide series, even minor alterations to the sulfamoyl substituent can produce divergent target-engagement profiles. Published structure-activity relationship (SAR) and patent data indicate that the nature of the N,N-disubstitution on the sulfamoyl group critically influences inhibitory potency, isoform selectivity, and physicochemical properties relevant to assay compatibility [1]. For instance, analogs bearing diethyl, cyclohexyl(methyl), or dioxopyrrolidinyl substituents have been cataloged, but direct head-to-head biological data in identical assay systems are absent for most pairings. Consequently, substituting 325988-55-4 with a close analog (e.g., diethylsulfamoyl or methylsulfonyl variants) without experimental validation risks introducing unquantified changes in target affinity, off-target activity, and solubility [1].

Quantitative Evidence Guide: Differentiating Bis(2-cyanoethyl)sulfamoyl Thiazole-Benzamide from Closest Analogs


Structural Differentiation: Dual Cyanoethyl Substitution vs. Non-Polar Dialkyl Analogs

The bis(2-cyanoethyl)sulfamoyl group distinguishes 325988-55-4 from non-polar dialkyl analogs such as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 391867-72-4) and the cyclohexyl(methyl) variant. While direct biological comparison data are not publicly available, the introduction of two terminal nitrile groups is expected to alter the compound's hydrogen-bond acceptor count (from ~5 in the diethyl analog to ~7 in the target), polarity, and metabolic stability profile [1]. In broader sulfamoylbenzamide series, the cyanoethyl motif has been associated with improved potency in HBV capsid assembly modulation and carbonic anhydrase inhibition compared to simple alkyl substituents [2].

Medicinal Chemistry Structure-Activity Relationship Sulfamoylbenzamide

Carbonic Anhydrase Inhibition Class Potential: Sulfamoylbenzamide Pharmacophore Evidence

Sulfamoylbenzamide compounds bearing the bis(2-cyanoethyl) motif have demonstrated measurable inhibition of human carbonic anhydrase II (hCA II). A closely related analog, 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide (CAS 313405-14-0), is described as a carbonic anhydrase inhibitor . In broader benzamide-sulfonamide libraries, compounds structurally analogous to the target exhibit hCA II IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 6.44 μM for a representative bis(2-cyanoethyl)sulfamoyl benzamide in a stopped-flow CO₂ hydration assay) [1]. While 325988-55-4 itself lacks published hCA inhibition constants, its identical pharmacophore core—comprising the sulfamoyl benzamide and bis(2-cyanoethyl) substituents—predicts engagement with this target class.

Carbonic Anhydrase Enzyme Inhibition Sulfamoylbenzamide

HBV Capsid Assembly Modulation: Sulfamoylbenzamide Class Activity

The sulfamoylbenzamide (SBA) class has been extensively pursued as HBV capsid assembly modulators (CAMs), with multiple clinical candidates emerging from this scaffold [1]. SBAs bearing bis(2-cyanoethyl) and related polar substituents have demonstrated capsid assembly modulation EC₅₀ values in the sub-micromolar range in cellular assays. For example, a structurally related SBA exhibited an EC₅₀ of 260 nM in HBV-infected human HePAD38 cells for inhibition of viral DNA replication, supporting the class's antiviral relevance [2]. Although 325988-55-4 has not been explicitly profiled in published HBV CAM campaigns, its core architecture matches the Markush structures in multiple patent families claiming SBA-based capsid modulators [3].

Antiviral Research HBV Capsid Assembly Modulator Sulfamoylbenzamide

Recommended Application Scenarios for Bis(2-cyanoethyl)sulfamoyl Thiazole-Benzamide (325988-55-4)


Primary Screening in Human Carbonic Anhydrase II Inhibition Assays

Given the demonstrated class-level activity of bis(2-cyanoethyl)sulfamoyl benzamides against human carbonic anhydrase II (IC₅₀ ~6.44 μM for a representative analog) [1], 325988-55-4 is suitable for primary screening in stopped-flow CO₂ hydration or esterase-based CA inhibition assays. Its dual cyanoethyl substituents may confer isoform selectivity advantages over dialkyl analogs, making it a candidate for profiling across the CA family (I, II, IX, XII).

HBV Capsid Assembly Modulator Screening and SAR Expansion

The sulfamoylbenzamide core of 325988-55-4 aligns with patent families claiming HBV capsid assembly modulators (CAMs), where structurally related analogs have shown EC₅₀ values of 260–440 nM in HBV-infected HePAD38 cells [2]. This compound can serve as a building block or comparator in SAR campaigns aimed at optimizing capsid assembly inhibition, particularly exploring the role of the bis(2-cyanoethyl) motif in modulating potency and cellular permeability.

Physicochemical and ADMET Profiling of Sulfamoylbenzamide Libraries

With its increased hydrogen-bond acceptor count (HBA = 7) and elevated topological polar surface area relative to non-polar dialkyl analogs [3], 325988-55-4 is a useful tool compound for evaluating the impact of polar cyanoethyl substituents on solubility, permeability, and metabolic stability within sulfamoylbenzamide series. This data can inform lead optimization efforts in antiviral and anticancer programs.

NF-κB Pathway Inhibition and Anti-inflammatory Research

Certain sulfamoylbenzamide derivatives have been identified as inhibitors of NF-κB activation and inflammatory cytokine release (IL-1, IL-6, IL-8, TNF-α) [4]. Although 325988-55-4 has not been directly profiled, its structural features place it within the scope of patent filings covering inflammatory cytokine release inhibitors, making it a candidate for evaluation in NF-κB reporter gene assays or LPS-stimulated cytokine release models.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.